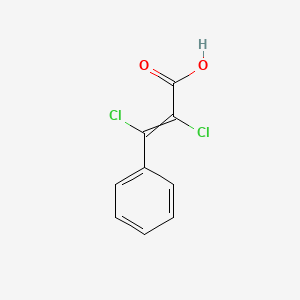
2,3-Dichloro-3-phenylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H6Cl2O2 It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the prop-2-enoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-phenylprop-2-enoic acid typically involves the chlorination of cinnamic acid derivatives. One common method is the reaction of cinnamic acid with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through the addition of chlorine atoms to the double bond of the cinnamic acid, followed by the formation of the dichlorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The compound can be reduced to form 3-phenylpropanoic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Hydroxy derivatives of this compound.
Reduction: 3-Phenylpropanoic acid derivatives.
Oxidation: Carboxylic acids with additional functional groups.
Aplicaciones Científicas De Investigación
2,3-Dichloro-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: The parent compound of 2,3-Dichloro-3-phenylprop-2-enoic acid, with a similar structure but lacking the chlorine substitutions.
2-Chloro-3-phenylprop-2-enoic Acid: A mono-chlorinated derivative with different chemical properties and reactivity.
3-Phenylpropanoic Acid: A reduced form of cinnamic acid with different functional groups.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which significantly alter its chemical reactivity and potential applications compared to its analogs. The dichlorination enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions and industrial processes.
Propiedades
Número CAS |
708-85-0 |
|---|---|
Fórmula molecular |
C9H6Cl2O2 |
Peso molecular |
217.05 g/mol |
Nombre IUPAC |
2,3-dichloro-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
Clave InChI |
VCVUNRNRXFHPQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


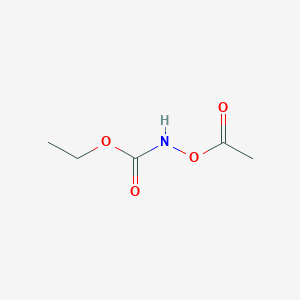
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
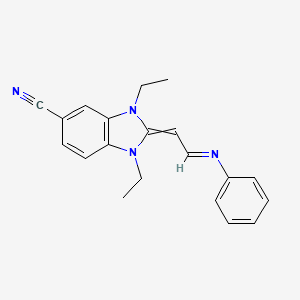
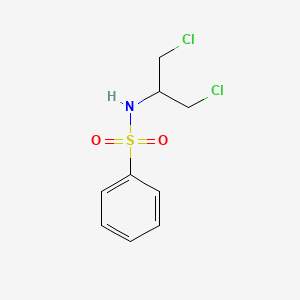

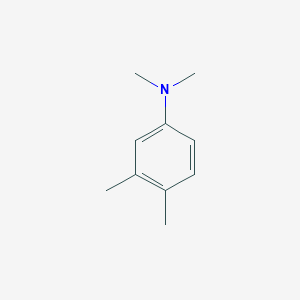
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
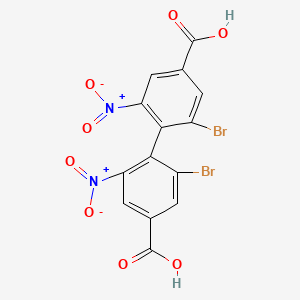
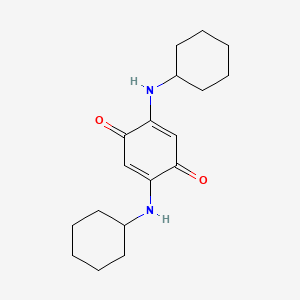

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
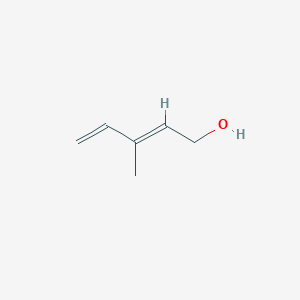
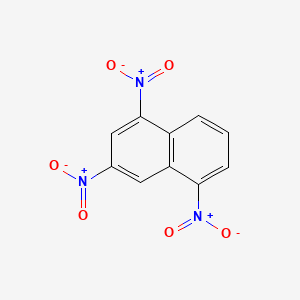
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
